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Compound of Interest

Compound Name: Oudemansin

Cat. No.: B15565104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical diversity of Oudemansin analogs, a class

of naturally derived and synthetic compounds with significant antifungal properties.

Oudemansins, originally isolated from basidiomycete fungi, have garnered interest in the

scientific community for their potent inhibition of fungal respiration. This document provides a

comprehensive overview of their mechanism of action, chemical synthesis, structure-activity

relationships, and the experimental protocols utilized in their evaluation.

Introduction to Oudemansins
Oudemansins are a class of (E)-β-methoxyacrylate natural products first isolated from fungi of

the genera Oudemansiella and Xerula. The parent compound, Oudemansin A, was first

described in 1979 from the basidiomycete Oudemansiella mucida.[1] Closely related natural

analogs, including Oudemansin B and Oudemansin X, have also been identified from other

fungal species.[2] These compounds exhibit a broad spectrum of antifungal activity against

various filamentous fungi and yeasts.[3] Their discovery, alongside the structurally related

strobilurins, paved the way for the development of a major class of agricultural fungicides.

Chemical Diversity of Oudemansin Analogs
The chemical diversity of Oudemansin analogs stems from both natural variation and synthetic

modification. The core scaffold of Oudemansins presents several sites for chemical

modification, leading to a wide array of derivatives with varying biological activities.
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2.1. Natural Analogs

Naturally occurring Oudemansin analogs primarily differ in the substitution pattern on the

phenyl ring of the styryl moiety.

Oudemansin A: The archetypal member of the family.

Oudemansin B: Features a methoxy and a chloro substituent on the phenyl ring.

Oudemansin X: Contains a methoxy group on the phenyl ring.[2]

Noroudemansin A: A demethylated analog isolated from Pterula sp. 82168.[1]

9-Hydroxyoudemansin A: A hydroxylated derivative.

2.2. Synthetic and Semisynthetic Analogs

The Oudemansin scaffold has been a target for total synthesis and semisynthetic modification

to explore structure-activity relationships (SAR) and develop analogs with improved potency

and pharmacokinetic properties. These efforts have led to the creation of a diverse range of

compounds with modifications at various positions, including the β-methoxyacrylate moiety, the

aliphatic backbone, and the terminal phenyl ring.

Mechanism of Action: Inhibition of Fungal
Respiration
Oudemansin analogs exert their antifungal effect by inhibiting the mitochondrial respiratory

chain, specifically targeting the cytochrome bc1 complex (Complex III). This enzyme complex

plays a crucial role in the electron transport chain, which is essential for ATP synthesis.

Oudemansins are classified as QoI (Quinone outside Inhibitors). They bind to the Qo site of

the cytochrome bc1 complex, thereby blocking the transfer of electrons from ubiquinol to

cytochrome c. This disruption of the electron transport chain leads to a collapse of the

mitochondrial membrane potential and ultimately results in fungal cell death.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2211348/
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10349735/
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Oudemansin Inhibition of the Electron Transport Chain
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Caption: Oudemansin analogs inhibit the cytochrome bc1 complex, blocking electron flow.

Quantitative Data on Antifungal Activity
The antifungal potency of Oudemansin analogs is typically quantified by determining the

Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).

The following table summarizes available data for representative Oudemansin analogs against

various fungal species and cell lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15565104?utm_src=pdf-body-img
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://www.benchchem.com/product/b15565104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Organism/Cell
Line

Activity Value Reference

Coruscanone A

Analog (40)
Candida albicans MIC 2.08 µg/mL [4]

Coruscanone A

Analog (41)
Candida albicans MIC 4.16 µg/mL [4]

Coruscanone A

Analog (42)
Candida albicans MIC 4.16 µg/mL [4]

Coruscanone A

Analog (47)
Candida albicans MIC 20 µg/mL [4]

Coruscanone A

Analog (40)

Cryptococcus

neoformans
MIC 4.16 µg/mL [4]

Coruscanone A

Analog (41)

Cryptococcus

neoformans
MIC 8.32 µg/mL [4]

Coruscanone A

Analog (42)

Cryptococcus

neoformans
MIC 8.32 µg/mL [4]

Coruscanone A

Analog (40)

Aspergillus

fumigatus
MIC 4.16 µg/mL [4]

Coruscanone A

Analog (41)

Aspergillus

fumigatus
MIC 8.32 µg/mL [4]

Coruscanone A

Analog (42)

Aspergillus

fumigatus
MIC 8.32 µg/mL [4]

Compound SH2
Alternaria

brassicicola
MIC 25 µg/mL [5]

Compound SH2
Colletotrichum

acutatum
MIC 6.25 µg/mL [5]

Compound SH2 Alternaria solani MIC 50 µg/mL [5]

Compound SH2
Alternaria

alternata
MIC 25 µg/mL [5]
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Compound SH2
Fusarium

moniliforme
MIC 100 µg/mL [5]

9β-

Hydroxypartheno

lide-9-O-β-D-

glucopyranoside

Candida albicans MIC 0.26 µg/mL [6]

9β-

Hydroxypartheno

lide-9-O-β-D-

glucopyranoside

Candida

parapsilosis
MIC 0.31 µg/mL [6]

Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the

synthesis and biological evaluation of Oudemansin analogs.

5.1. Chemical Synthesis: Total Synthesis of a Tschimganin Analog

The following is a representative protocol for the synthesis of a tschimganin analog, which

shares structural similarities with Oudemansins and is synthesized for its potential insecticidal

and fungicidal activities.[7]
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Figure 2: General Workflow for Analog Synthesis
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Caption: A generalized workflow for the synthesis of Oudemansin analogs.

Protocol:

Reactant Preparation: To a solution of borneol (1.0 mmol) and a substituted benzoic acid (1.2

mmol) in dry dichloromethane (10 mL), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide

hydrochloride (EDCI, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium

bicarbonate solution (2 x 10 mL) and brine (10 mL).
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Extraction and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a mixture

of petroleum ether and ethyl acetate as the eluent to afford the desired tschimganin analog.

[7]

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution

mass spectrometry (HRMS) to confirm its structure and purity.[7]

5.2. Biological Evaluation: Antifungal Susceptibility Testing

The antifungal activity of Oudemansin analogs is determined using standard broth

microdilution methods.

Protocol:

Fungal Strain Preparation: Prepare a standardized inoculum of the test fungus in RPMI-1640

medium.

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well

microtiter plate.

Inoculation: Inoculate each well with the fungal suspension.

Incubation: Incubate the plates at 35°C for 24-48 hours.

MIC Determination: Determine the MIC as the lowest concentration of the compound that

causes a significant inhibition of fungal growth compared to the growth control.[8] The

endpoint can be determined visually or by measuring the optical density at a specific

wavelength.

Structure-Activity Relationships (SAR)
The extensive synthesis and biological evaluation of Oudemansin analogs have provided

valuable insights into their structure-activity relationships.
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The (E)-β-methoxyacrylate moiety: This structural feature is crucial for the antifungal activity,

as it is the pharmacophore responsible for binding to the Qo site of the cytochrome bc1

complex.

The stereochemistry of the aliphatic chain: The specific stereoconfiguration of the chiral

centers in the aliphatic backbone is important for optimal binding and activity.

Substituents on the phenyl ring: The nature and position of substituents on the terminal

phenyl ring can significantly influence the antifungal potency and spectrum of activity.

Conclusion
Oudemansin analogs represent a promising class of antifungal agents with a well-defined

mechanism of action. The chemical diversity within this family, both natural and synthetic,

provides a rich platform for the development of novel antifungal drugs. Further exploration of

their structure-activity relationships and the development of efficient synthetic strategies will be

crucial for optimizing their therapeutic potential. The detailed experimental protocols and

quantitative data presented in this guide are intended to serve as a valuable resource for

researchers and drug development professionals working in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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